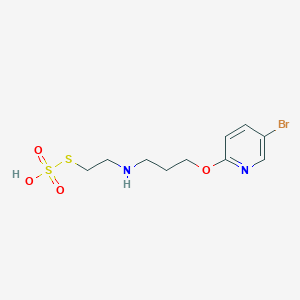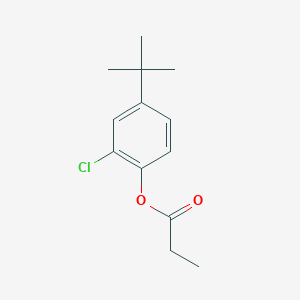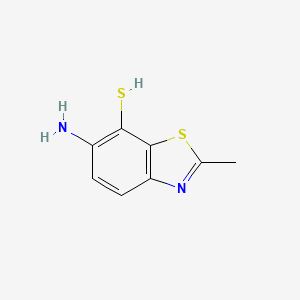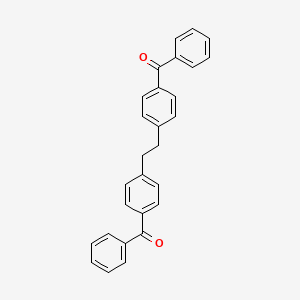
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is an organic compound with a complex structure It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) bonded to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] typically involves the reaction of 1,2-dibromoethane with 4-bromobenzophenone under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzophenone: Shares the carbonyl group bonded to an aromatic ring but lacks the ethylene bridge.
Diphenylmethanone: Similar structure but with different substituents on the aromatic rings.
Biphenylmethanone: Contains two phenyl groups bonded to a central carbonyl group.
Uniqueness
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is unique due to the presence of the ethylene bridge connecting the aromatic rings. This structural feature imparts distinct chemical properties, such as increased rigidity and specific electronic characteristics, making it valuable for specialized applications in materials science and medicinal chemistry .
特性
CAS番号 |
47658-53-7 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
[4-[2-(4-benzoylphenyl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2/c29-27(23-7-3-1-4-8-23)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28(30)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 |
InChIキー |
QRRKVKLMPGQQPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



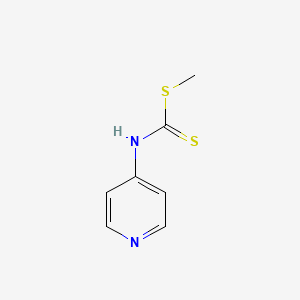


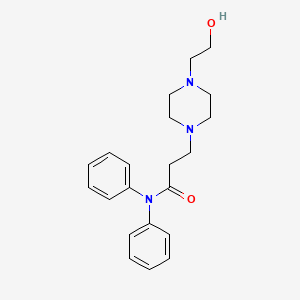
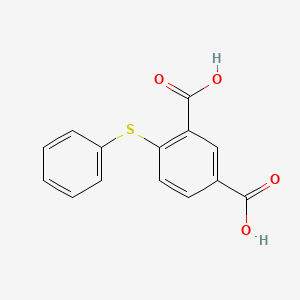
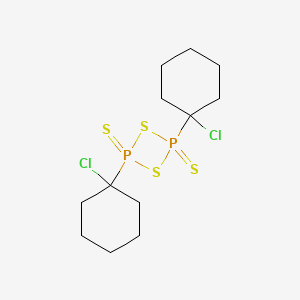
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
